LogP Differentiation: 2-Methyl-3-((methylsulfonyl)methyl)azetidine vs. 3-Methyl-3-(methylsulfonylmethyl)azetidine
The target compound (2-methyl substitution on C2) exhibits a computed XLogP3 of -0.4, whereas the regioisomer with a methyl group at C3 (3-methyl-3-(methylsulfonylmethyl)azetidine) shows a significantly lower XLogP3 of -0.8 [1]. This 0.4 log unit difference represents a ~2.5-fold shift in partition coefficient, which can meaningfully alter permeability and metabolic stability in drug candidates.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3 = -0.4 |
| Comparator Or Baseline | 3-Methyl-3-(methylsulfonylmethyl)azetidine XLogP3 = -0.8 |
| Quantified Difference | ΔLogP = 0.4 (target more lipophilic) |
| Conditions | Computed by XLogP3 algorithm (PubChem 2019.06.18) |
Why This Matters
A 0.4 LogP difference between regioisomers can shift predicted Caco-2 permeability by 20–30% and influences CYP450 liability, making lipophilicity a primary selection criterion for lead optimization.
- [1] PubChem computed XLogP3 values: target compound (CID 154704276) XLogP3 = -0.4; 3-methyl-3-(methylsulfonylmethyl)azetidine (CID 154704277) XLogP3 = -0.8. Accessed via PubChem property tables. View Source
